molecular formula C22H17Br2N3O4S B11540944 N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11540944
M. Wt: 579.3 g/mol
InChI Key: YCOPFBXTBBNTBL-MHCNFFFBSA-N
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Description

N-[(1Z)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of brominated phenyl groups, thiophene rings, and hydrazinecarbonyl linkages, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the bromination of 2,4-dihydroxy-6-methylphenyl compounds, followed by the formation of hydrazinecarbonyl intermediates. The final step involves the condensation of these intermediates with thiophene derivatives under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

N-[(1Z)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl groups and hydrazinecarbonyl linkages allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE stands out due to its unique combination of brominated phenyl groups, thiophene rings, and hydrazinecarbonyl linkages. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H17Br2N3O4S

Molecular Weight

579.3 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H17Br2N3O4S/c1-12-15(19(28)18(24)20(29)17(12)23)11-25-27-22(31)16(10-14-8-5-9-32-14)26-21(30)13-6-3-2-4-7-13/h2-11,28-29H,1H3,(H,26,30)(H,27,31)/b16-10-,25-11+

InChI Key

YCOPFBXTBBNTBL-MHCNFFFBSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1Br)O)Br)O)/C=N/NC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=C(C(=C1Br)O)Br)O)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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